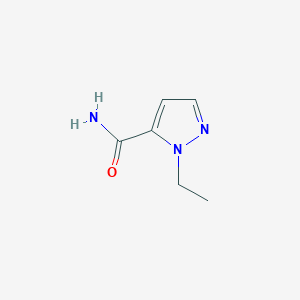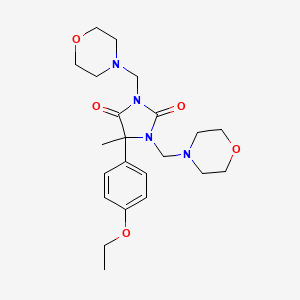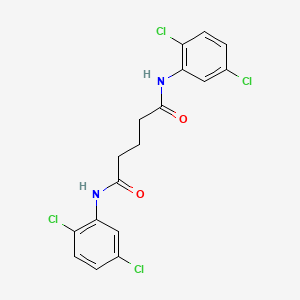![molecular formula C14H12IN3O3S2 B10907165 2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom, a sulfamoyl group, and a carbamothioyl group attached to a benzamide core. It has been studied for its inhibitory effects on certain enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The process involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-thioureidobenzenesulfonamide.
Acylation Reaction: The 4-thioureidobenzenesulfonamide is then reacted with an appropriate acyl chloride in the presence of a base, such as triethylamine, to form the desired this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound has potential therapeutic applications due to its enzyme inhibitory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the enzyme targeted. For example, inhibition of carbonic anhydrases can affect processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(4-sulfamoylphenyl)benzamide
- 2-iodo-N-[(4-sulfamoylphenyl)methyl]benzamide
Comparison
2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and inhibitory potency against specific enzymes. The presence of the iodine atom also contributes to its unique characteristics, such as its ability to undergo substitution reactions.
Properties
Molecular Formula |
C14H12IN3O3S2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12IN3O3S2/c15-12-4-2-1-3-11(12)13(19)18-14(22)17-9-5-7-10(8-6-9)23(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19,22) |
InChI Key |
FUHQRYNGFBVXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)

![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)


![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
